2-((2-Aminothiazol-5-yl)methyl)-5-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Aminothiazol-5-yl)methyl)-5-(trifluoromethyl)benzonitrile is a chemical compound that features a thiazole ring, an aminomethyl group, and a trifluoromethyl-substituted benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminothiazol-5-yl)methyl)-5-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the aminomethyl group and the trifluoromethyl-substituted benzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-((2-Aminothiazol-5-yl)methyl)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiazole or benzonitrile rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-((2-Aminothiazol-5-yl)methyl)-5-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((2-Aminothiazol-5-yl)methyl)-5-(trifluoromethyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Aminothiazol-5-yl)methyl)-4-(trifluoromethyl)benzonitrile
- 2-((2-Aminothiazol-5-yl)methyl)-5-(difluoromethyl)benzonitrile
- 2-((2-Aminothiazol-5-yl)methyl)-5-(trifluoromethyl)benzamide
Uniqueness
2-((2-Aminothiazol-5-yl)methyl)-5-(trifluoromethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C12H8F3N3S |
---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
2-[(2-amino-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H8F3N3S/c13-12(14,15)9-2-1-7(8(3-9)5-16)4-10-6-18-11(17)19-10/h1-3,6H,4H2,(H2,17,18) |
InChI Key |
IANKDWPROLFTGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)CC2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.